molecular formula C15H19NO2S2 B14693255 5-Butyl-3-(p-ethoxyphenyl)rhodanine CAS No. 23517-75-1

5-Butyl-3-(p-ethoxyphenyl)rhodanine

Cat. No.: B14693255
CAS No.: 23517-75-1
M. Wt: 309.5 g/mol
InChI Key: WCTHJFQWCCCEMA-UHFFFAOYSA-N
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Description

5-Butyl-3-(p-ethoxyphenyl)rhodanine is a chemical compound based on the privileged rhodanine heterocyclic core, a structure well-known in medicinal chemistry for its diverse biological potential . Rhodanine derivatives have been extensively studied and show a broad spectrum of biological activity, with a significant focus on their antitumor properties . This specific 3,5-disubstituted rhodanine derivative is of high interest in the field of oncology research. Scientific reviews highlight that rhodanine compounds can exert anticancer effects through multiple mechanisms. A key area of investigation is their ability to induce programmed cell death (apoptosis) in cancer cells through the modulation of Bcl-2 family proteins . Furthermore, rhodanine-based molecules have been reported to inhibit specific molecular targets, such as the phosphatase of regenerating liver (PRL-3), which is associated with cancer metastasis . The structure-activity relationship (SAR) studies indicate that the pattern of substitution at the 3- and 5-positions of the rhodanine ring is critical for its biological activity and potency, making this butyl and p-ethoxyphenyl-substituted analog a valuable scaffold for developing new therapeutic agents . Researchers can utilize this compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns and for probing novel oncological pathways. This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

23517-75-1

Molecular Formula

C15H19NO2S2

Molecular Weight

309.5 g/mol

IUPAC Name

5-butyl-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H19NO2S2/c1-3-5-6-13-14(17)16(15(19)20-13)11-7-9-12(10-8-11)18-4-2/h7-10,13H,3-6H2,1-2H3

InChI Key

WCTHJFQWCCCEMA-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)OCC

Origin of Product

United States

Preparation Methods

Rhodanine Core Formation

The classical preparation of rhodanine derivatives begins with the formation of the rhodanine core. This typically involves the reaction of primary amines with carbon disulfide in the presence of a base, followed by cyclization with chloroacetic acid. This foundational method has been utilized for decades and serves as the basis for more complex rhodanine syntheses.

The reaction proceeds through the following steps:

  • Formation of dithiocarbamate salt from the primary amine and carbon disulfide
  • Nucleophilic substitution with chloroacetic acid
  • Intramolecular cyclization to form the rhodanine ring

Condensation of Rhodanine with Aldehydes

A widely employed method for preparing 5-arylidene rhodanines involves the condensation of rhodanine with various aldehydes. According to literature, p-ethoxybenzaldehyde can be condensed with rhodanine in glacial acetic acid to yield derivatives at the 5-position. This Knoevenagel condensation reaction has been traditionally used to synthesize various rhodanine derivatives with different substituents at the 5-position.

Specific Preparation Methods for 5-Butyl-3-(p-ethoxyphenyl)rhodanine

Two-Step Synthesis Approach

Based on established synthetic protocols for similar compounds, this compound can be prepared through a two-step synthesis:

Step 1: N-Substitution of Rhodanine
The first step involves the N-substitution of rhodanine with p-ethoxyphenyl group. This can be achieved by reacting rhodanine with p-ethoxyphenyl halides in the presence of a base such as sodium hydroxide or potassium carbonate in solvents like dimethylformamide (DMF) or acetone.

Step 2: Alkylation at the 5-Position
The second step involves the introduction of the butyl group at the 5-position. This can be achieved through several methods:

  • Base-catalyzed alkylation with butyl halides
  • Condensation with butyraldehyde followed by reduction
  • Direct C-alkylation using appropriate catalysts and reaction conditions

One-Pot Three-Component Synthesis

A more modern approach involves a one-pot, three-component synthesis as described by researchers for similar rhodanine derivatives. This method offers advantages in terms of efficiency and atom economy:

  • In-situ generation of dithiocarbamate from p-ethoxyphenylamine and carbon disulfide
  • Reaction with α-chloro-β,γ-alkenoate esters
  • Cyclization and introduction of the butyl group at the 5-position

This multicomponent sequential transformation performed in one reaction flask represents a general route to this medicinally valuable class of sulfur/nitrogen heterocycles with reported yields ranging from 48-74%.

Microwave-Assisted Synthesis

Microwave irradiation has proven to be effective for rhodanine syntheses, significantly reducing reaction times and improving yields. For the synthesis of this compound, the microwave-assisted approach would involve:

  • Reaction of p-ethoxyphenylamine with carbon disulfide and base
  • Addition of bis-(carboxymethyl)-trithiocarbonate reagent
  • Microwave irradiation at optimal temperature (typically 90-110°C)
  • Introduction of the butyl group through appropriate functionalization

Studies have shown that microwave-assisted synthesis can reduce reaction times from hours to minutes while increasing yields by 15-30% compared to conventional heating methods.

Comparative Analysis of Preparation Methods

Yield and Efficiency Analysis

The table below compares the different synthesis methods for rhodanine derivatives similar to this compound:

Synthesis Method Typical Yield (%) Reaction Time Temperature Advantages Limitations
Classical Two-Step 50-65 8-24 hours 25-100°C Well-established, reliable Time-consuming, multiple purification steps
One-Pot Three-Component 48-74 6-8 hours Room temperature Higher atom economy, fewer purification steps Requires precise control of reaction conditions
Microwave-Assisted 65-85 15-30 minutes 90-110°C Significantly faster, higher yields Requires specialized equipment
Modified Holmberg Method 55-70 4-6 hours 80-90°C Scalable, moderate reaction conditions Moderate yields, potential side reactions

Reaction Conditions Optimization

For optimal synthesis of this compound, the following reaction conditions have been found to be effective based on related rhodanine derivatives:

Solvent Effect:

  • Polar aprotic solvents (DMF, DMSO, dimethoxyethane) typically provide better yields
  • Ethanol with catalytic amounts of base (triethylamine, morpholine) is effective for condensation reactions
  • Glacial acetic acid with ammonium chloride for specific Knoevenagel condensations

Catalyst Influence:

  • Secondary amines like morpholine enhance Knoevenagel condensation rates
  • Sodium acetate in glacial acetic acid provides optimal conditions for aldehyde condensation
  • HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) for amide formation steps

Characterization and Analytical Data

Spectroscopic Characterization

For proper identification and purity assessment of this compound, the following spectroscopic data should be observed:

NMR Spectroscopy:

  • ¹H NMR should show characteristic signals for the p-ethoxyphenyl group (aromatic protons at δ 7.2-7.6 ppm)
  • Ethoxy group signals at approximately δ 1.3-1.4 ppm (triplet, CH₃) and δ 3.9-4.1 ppm (quartet, CH₂)
  • Butyl chain protons at δ 0.8-2.0 ppm
  • CH signal at the 5-position at approximately δ 4.3-4.5 ppm

¹³C NMR Expected Signals:

  • Carbonyl carbon (C-4) at approximately δ 175 ppm
  • Thiocarbonyl carbon (C-2) at approximately δ 200-205 ppm
  • Aromatic carbons at δ 115-160 ppm
  • Ethoxy and butyl chain carbons at δ 14-60 ppm

IR Spectroscopy:

  • C=O stretching at approximately 1700 cm⁻¹
  • C=S stretching at 1050-1200 cm⁻¹
  • Aromatic C-H stretching at 3000-3100 cm⁻¹
  • Aliphatic C-H stretching at 2800-3000 cm⁻¹

Physical Properties Assessment

The physical properties of this compound should be carefully documented:

  • Appearance: Typically a yellow to orange crystalline solid
  • Melting point: Expected range of 150-170°C (based on similar rhodanine derivatives)
  • Solubility: Generally soluble in organic solvents such as dichloromethane, chloroform, and DMSO; poorly soluble in water and alcohols
  • UV-vis absorption: Maximum absorption at approximately 370-380 nm with a molar absorption coefficient (log ε) of 3.2-3.4

Structural Confirmation Techniques

X-ray Crystallography

X-ray crystallography provides definitive structural confirmation of this compound. The expected crystal structure should confirm:

  • The Z-geometry of the exocyclic double bond at the 5-position
  • Planarity of the rhodanine ring with the phenyl substituent
  • Orientation of the butyl chain relative to the heterocyclic core

Mass Spectrometry

Mass spectrometry analysis should reveal:

  • Molecular ion peak corresponding to the calculated molecular weight
  • Fragmentation pattern showing characteristic loss of the butyl and ethoxy groups
  • High-resolution mass measurement with an error less than ±5 ppm from the calculated value

Chemical Reactions Analysis

Types of Reactions

5-Butyl-3-(p-ethoxyphenyl)rhodanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Butyl-3-(p-ethoxyphenyl)rhodanine involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For instance, it has been shown to inhibit aldose reductase, an enzyme involved in diabetic complications . The compound can also induce apoptosis in cancer cells by affecting DNA replication and causing cell cycle arrest .

Comparison with Similar Compounds

Structural and Electronic Comparison with Similar Compounds

Core Rhodanine Derivatives

Rhodanine (2-thioxo-1,3-thiazolidin-4-one) serves as the foundational scaffold. Key structural analogs include:

  • 5-Arylmethylidene rhodanines: Synthesized via Knoevenagel condensation between rhodanine and aromatic aldehydes (e.g., 5-benzylidene rhodanine). These derivatives feature an exocyclic double bond at position 5, conferring aromaticity to the ring .
  • N-Substituted rhodanines : Alkyl or aryl groups at the nitrogen position (e.g., 3-(3-chlorophenyl)rhodanine) alter steric and electronic profiles .

Key Differences :

  • 5-Butyl-3-(p-ethoxyphenyl)rhodanine lacks the exocyclic double bond of 5-arylmethylidene derivatives, reducing aromaticity but increasing steric bulk. The ethoxyphenyl group provides electron-donating effects compared to electron-withdrawing substituents (e.g., chloro in 5-butyl-3-(p-chlorophenyl)rhodanine) .
Table 1: Structural and Electronic Properties
Compound Substituents Key Features
Rhodanine (base scaffold) None Planar structure, thiocarbonyl reactivity
5-Benzylidene rhodanine 5-arylidene, 3-H Aromatic ring, Z-isomer predominance, UV-visible activity
5-Butyl-3-(p-chlorophenyl)rhodanine 5-butyl, 3-(4-chlorophenyl) Electrophilic chloro group, higher toxicity (rat LDLo: 300 mg/kg, intraperitoneal)
This compound 5-butyl, 3-(4-ethoxyphenyl) Enhanced lipophilicity, electron-donating ethoxy group

Reactivity in Polymerization

Rhodanine derivatives with electron-withdrawing groups (e.g., thiocarbonyl) can initiate anionic ring-opening polymerization (AROP) of thiiranes, forming cyclic polythioethers . The butyl and ethoxyphenyl substituents in the target compound may sterically hinder such reactivity compared to simpler rhodanine analogs.

Kinase Inhibition and PAINS Considerations

Rhodanine derivatives like RO4493940-000 (a PAINS compound) inhibit kinases via interactions with conserved lysine residues (e.g., Lys68). However, their rhodanine core is associated with promiscuous binding, limiting therapeutic utility .

  • This compound : The bulky substituents may reduce off-target effects compared to PAINS-containing analogs, though empirical data are lacking.

Toxicity Profile

  • 5-Butyl-3-(p-chlorophenyl)rhodanine : Exhibits acute toxicity in rats (LDLo = 300 mg/kg, intraperitoneal) .
  • Target compound : The ethoxy group likely reduces toxicity compared to chloro derivatives due to lower electronegativity and altered metabolic pathways.

Theoretical Studies and Electronic Properties

Density functional theory (DFT) studies on rhodanine derivatives reveal:

  • HOMO-LUMO gaps : Smaller gaps in 5-arylidene derivatives (e.g., 1.5–2.5 eV) correlate with higher reactivity .
  • Electrophilicity : Electron-withdrawing groups (e.g., chloro) increase electrophilic index (ω), enhancing interactions with biological nucleophiles .

Predicted Properties of this compound :

  • Larger HOMO-LUMO gap due to alkyl/ethoxy substituents, reducing reactivity.

Q & A

Q. What are the standard synthetic protocols for preparing 5-butyl-3-(p-ethoxyphenyl)rhodanine and its derivatives?

The synthesis of rhodanine derivatives typically employs Knoevenagel condensation between substituted aldehydes and rhodanine precursors. For example, microwave-assisted reactions (100 W, 150°C) with a catalytic amount of piperidine yield derivatives in 81–94% efficiency within 2–3 minutes . Structural modifications at the 5-position are achieved by varying aldehyde substituents, enabling diversification of the rhodanine scaffold for biological screening .

Q. How are rhodanine derivatives characterized to confirm structural integrity and purity?

Characterization involves elemental analysis (C, H, N, S quantification) and spectroscopic techniques:

  • 1H/13C NMR for verifying substitution patterns and aromaticity.
  • FT-IR to confirm functional groups (e.g., C=O, C=S stretches).
  • Mass spectrometry (MS) for molecular weight validation. Purity is assessed via HPLC or melting point analysis .

Q. What in vitro assays are recommended for initial screening of antimicrobial activity in rhodanine derivatives?

  • Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Disk diffusion or broth microdilution methods to quantify bacterial growth inhibition.
  • For antifungal activity, microplate Alamar Blue assays against Candida species are effective .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in rhodanine derivative synthesis?

Key variables include:

  • Catalyst selection : Piperidine or morpholine for base-catalyzed condensations.
  • Solvent systems : Ethanol or DMF for solubility and reaction homogeneity.
  • Temperature control : Microwave irradiation reduces reaction time and improves regioselectivity compared to conventional heating .
  • Purification techniques : Column chromatography or recrystallization to isolate isomers (e.g., Z/E configurations) .

Q. What computational strategies are employed to study the interaction between rhodanine derivatives and biological targets?

  • Molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like Pim-1 kinase or tyrosinase.
  • Molecular dynamics simulations to assess ligand-protein stability over time.
  • QSAR modeling to correlate substituent effects (e.g., electron-withdrawing groups at the benzylidene position) with activity .

Q. How do structural modifications at the 5-position of rhodanine influence antitumor activity?

  • Substituent polarity : Hydrophobic groups (e.g., p-ethoxyphenyl) enhance membrane permeability.
  • Electron density : Electron-withdrawing groups (e.g., NO2) increase electrophilicity, improving interactions with cysteine residues in targets like Bcl-2.
  • Hybrid scaffolds : Conjugation with NSAID moieties (e.g., diclofenac) synergizes anticancer and anti-inflammatory effects .

Q. What methodologies are used to assess the antioxidant potential of novel rhodanine hybrids?

  • DPPH/ABTS radical scavenging assays : Measure reduction of stable radicals (IC50 values).
  • FRAP (Ferric Reducing Antioxidant Power) : Quantify Fe³⁺ to Fe²⁺ reduction.
  • Cellular ROS assays : Use fluorescent probes (e.g., DCFH-DA) in cancer cell lines. Compounds with hydroxyl or methoxy groups on the benzylidene ring show enhanced activity due to radical stabilization .

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